Home > Products > Screening Compounds P123312 > N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide - 868225-94-9

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Catalog Number: EVT-3004550
CAS Number: 868225-94-9
Molecular Formula: C17H15N5O4S
Molecular Weight: 385.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: They can inhibit enzymes involved in crucial cellular processes, such as DNA replication, cell cycle progression, and signal transduction. For example, some pyrimidine derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs) [], which play critical roles in cell cycle regulation.
Applications
  • Medicinal chemistry: As a potential lead compound for developing novel therapeutics, particularly in areas like cancer therapy [], antiviral research [], and inflammatory diseases.

2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (4w)

Compound Description: 4w is a potent anti-Zika virus compound that targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp). It exhibits good in vitro antiviral activity across different cell types. [] 4w inhibits ZIKV replication at both the protein and RNA levels. [] It directly inhibits ZIKV RdRp activity with an EC50 of 11.38 ± 0.51 μM. [] It also inhibits ZIKV RNA replication (EC50 = 6.87 ± 1.21 μM) and ZIKV-induced plaque formation (EC50 = 7.65 ± 0.31 μM). [] Molecular docking studies suggest that 4w binds to the palm region of NS5A RdRp through hydrogen bonding with specific amino acid residues. []

Relevance: Both 4w and N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide belong to the acetylarylamine-S-DACOs chemical class, characterized by a pyrimidine ring core substituted with thioacetamide and aryl groups. [] The presence of different substituents on the pyrimidine and aryl groups contributes to their distinct biological activities.

N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (5)

Compound Description: Compound 5 displays potent anti-breast cancer activity. It exhibits significant cytotoxicity against MCF-7 (IC50 = 0.050 μM) and MDA-MB231 (IC50 = 0.826 μM) breast cancer cell lines. [] Additionally, it induces DNA damage at low nanomolar concentrations (10.64 nM) and inhibits CDK-2 activity with an IC50 of 0.172 μM. [] Compound 5 effectively induces apoptosis in MCF-7 cells (46.75%) and disrupts the cell cycle during the S phase. []

Relevance: This compound and N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide share a similar pyrimidine scaffold with an amino group at the 4-position and a thioacetamide side chain at the 2-position. [] The structural variations in the substituents at the 5-position of the pyrimidine ring and the terminal group of the side chain could be responsible for the different biological activities observed.

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

Compound Description: Compound A (+) is an early lead compound in the development of HIV integrase inhibitors. [] Metabolic studies in rats and dogs reveal that it is primarily eliminated through metabolism. [] The major metabolite identified in urine and bile of both species is the 5-O-glucuronide conjugate. []

Relevance: While structurally distinct from N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, Compound A (+) shares the presence of a pyrimidine ring, highlighting the importance of this scaffold in medicinal chemistry, particularly in developing antiviral and anticancer agents. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

Compound Description: MK-0518 represents a potent HIV integrase inhibitor that has progressed to Phase III clinical trials. [] Similar to Compound A (+), it is predominantly eliminated through metabolic pathways. [] The 5-O-glucuronide conjugate emerges as the primary metabolite in both rat and dog urine and bile. []

Relevance: Similar to Compound A (+), MK-0518 highlights the significance of the pyrimidine scaffold in drug discovery, particularly in the context of HIV integrase inhibition. [] The structural similarities between MK-0518 and Compound A (+) showcase the structure-activity relationship (SAR) studies that led to the development of a more potent and clinically relevant HIV integrase inhibitor.

References:[1] https://www.semanticscholar.org/paper/8b7a000fe75437a4a726f1742498083c4143c2bf [] https://www.semanticscholar.org/paper/6c3b2387fc96e95dc64043657735badb5282f45f [] https://www.semanticscholar.org/paper/b240ab8c07c736d4a2f46984ecd45e2e4167a337

Properties

CAS Number

868225-94-9

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

IUPAC Name

N-[4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4

InChI

InChI=1S/C17H15N5O4S/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25)

InChI Key

RNHCKVKFYPRMPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.